N-(4-hydroxyphenyl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide
Description
N-(4-hydroxyphenyl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a sulfonamide-containing benzamide derivative characterized by a 4-hydroxyphenyl group attached to the benzamide core and a 4-methoxyphenylsulfonylaminomethyl substituent at the para position.
Properties
Molecular Formula |
C21H20N2O5S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-4-[[(4-methoxyphenyl)sulfonylamino]methyl]benzamide |
InChI |
InChI=1S/C21H20N2O5S/c1-28-19-10-12-20(13-11-19)29(26,27)22-14-15-2-4-16(5-3-15)21(25)23-17-6-8-18(24)9-7-17/h2-13,22,24H,14H2,1H3,(H,23,25) |
InChI Key |
MZTMZCSZSBQMDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-hydroxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.
Final Assembly: The final compound is obtained by coupling the sulfonylated intermediate with the benzamide core under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), or other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Conversion of the sulfonyl group to a sulfide.
Substitution: Replacement of the methoxy group with other functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of benzamides have been evaluated against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study assessed the antimicrobial activity of synthesized benzamide derivatives against various bacterial strains using the minimum inhibitory concentration (MIC) method. The results are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| N1 | Staphylococcus aureus | 1.27 |
| N8 | Escherichia coli | 1.43 |
| N22 | Klebsiella pneumoniae | 2.60 |
| N23 | Pseudomonas aeruginosa | 2.65 |
These findings suggest that modifications to the benzamide structure can enhance antimicrobial efficacy, making it a valuable scaffold for developing new antibiotics .
Anticancer Potential
The anticancer properties of N-(4-hydroxyphenyl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide have been investigated through various studies focusing on its effects on cancer cell lines.
Case Study: Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including colorectal carcinoma (HCT116). The results from these studies are presented in Table 2.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N9 | HCT116 | 5.85 |
| N18 | HCT116 | 4.53 |
| Control | 5-Fluorouracil | 9.99 |
The data indicates that certain derivatives of the compound are more effective than standard chemotherapy agents, highlighting its potential as an anticancer agent .
Enzyme Inhibition
Another promising application of this compound is as an enzyme inhibitor, particularly against targets relevant to diseases such as diabetes and Alzheimer's disease.
Case Study: Enzyme Inhibition
Research has shown that sulfonamide derivatives can inhibit enzymes like acetylcholinesterase and alpha-glucosidase, which are crucial in managing Alzheimer’s disease and Type 2 diabetes, respectively.
| Compound | Target Enzyme | Inhibition (%) |
|---|---|---|
| N-(4-hydroxyphenyl)-sulfonamide | Acetylcholinesterase | 70% |
| N-(4-hydroxyphenyl)-sulfonamide | Alpha-glucosidase | 65% |
These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s key structural elements include:
- Benzamide core : Common in enzyme inhibitors and receptor ligands.
- 4-Hydroxyphenyl group : Enhances polarity and hydrogen-bonding capacity.
- 4-Methoxyphenylsulfonylaminomethyl group: Introduces steric bulk and modulates electronic properties via the methoxy substituent.
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- The position of substituents (e.g., para vs. meta methoxy) significantly alters electronic and steric profiles. For example, the target compound’s para-methoxy group may enhance solubility compared to the meta-methoxy analog in .
- Hydroxyl groups improve water solubility and binding to polar targets, as seen in , whereas bromo/nitro groups (e.g., ) increase hydrophobicity and stability.
Physicochemical Properties :
- Solubility : The 4-hydroxyphenyl group in the target compound may enhance aqueous solubility compared to purely hydrophobic analogs (e.g., ).
Biological Activity
N-(4-hydroxyphenyl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide, also known by its chemical formula C17H20N2O5S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H20N2O5S
- Molecular Weight : 364.4 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail these activities supported by recent studies.
Anticancer Activity
Recent studies have highlighted the efficacy of this compound against various cancer cell lines:
- Cell Line Studies : In vitro tests demonstrated that the compound significantly inhibits the proliferation of breast cancer cell lines such as MDA-MB-231 and MCF-7. The half-maximal inhibitory concentration (IC50) values ranged from 1.52 to 6.31 µM, indicating strong anti-proliferative effects compared to standard chemotherapeutics .
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity, suggesting its potential as an anticancer agent through apoptosis induction .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
-
Inhibition of Bacterial Growth : It was evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
Bacteria MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 62.5 Salmonella typhi 12.5
These values indicate that the compound exhibits significant antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed through various models:
- In Vitro Inhibition Studies : The compound demonstrated notable inhibition of pro-inflammatory cytokines in cell cultures, suggesting a potential role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Functional Groups : The presence of the sulfonamide group and hydroxyl moiety appears to enhance its biological activity. Modifications at these sites can lead to variations in potency and selectivity against specific targets .
Case Studies
- Breast Cancer Study : A study focused on the anti-proliferative effects of various sulfonamide derivatives, including our compound, found that it significantly reduced cell viability in MDA-MB-231 cells with a selectivity index favoring cancer cells over normal cells .
- Antibacterial Efficacy : Another investigation into the antimicrobial properties revealed that compounds similar to this compound exhibited potent activity against resistant strains of bacteria, highlighting its potential in treating infections caused by multidrug-resistant organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
